molecular formula C18H19NO2 B3011807 N-(2,5-dimethylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide CAS No. 923824-20-8

N-(2,5-dimethylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide

Cat. No.: B3011807
CAS No.: 923824-20-8
M. Wt: 281.355
InChI Key: UFMAZLQMYXAUBY-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide typically involves the reaction of 2,5-dimethylaniline with 3,4-dihydro-2H-chromene-3-carboxylic acid. The reaction is often carried out in the presence of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in a suitable solvent like DMF (dimethylformamide) at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, selecting appropriate solvents, and ensuring efficient purification techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The aromatic ring of the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted chromene derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism by which N-(2,5-dimethylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes such as apoptosis and proliferation . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2,5-dimethylphenyl)thiourea: Shares the 2,5-dimethylphenyl group but differs in the functional group attached to the aromatic ring.

    3,4-dihydro-2H-chromene-3-carboxylic acid: The parent compound used in the synthesis of N-(2,5-dimethylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide.

    2,5-dimethylaniline: A precursor in the synthesis of the target compound.

Uniqueness

This compound stands out due to its unique combination of the 2,5-dimethylphenyl group and the chromene scaffold. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c1-12-7-8-13(2)16(9-12)19-18(20)15-10-14-5-3-4-6-17(14)21-11-15/h3-9,15H,10-11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFMAZLQMYXAUBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2CC3=CC=CC=C3OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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